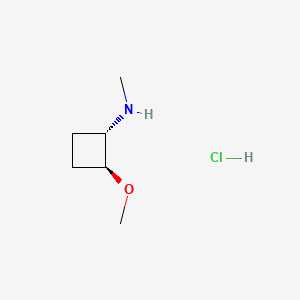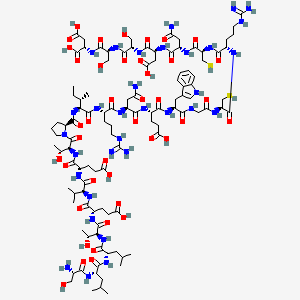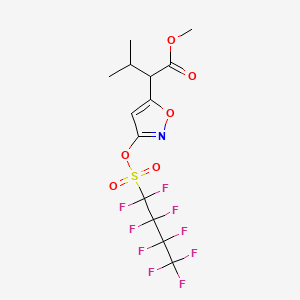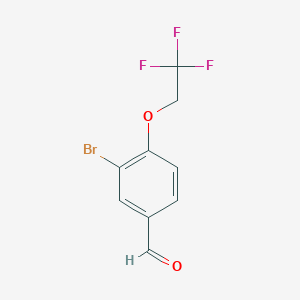
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on the specific reaction or applicationThe molecular targets and pathways involved will vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Uniqueness
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the trifluoroethoxy group on the benzene ring, along with the reactive aldehyde group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Eigenschaften
Molekularformel |
C9H6BrF3O2 |
|---|---|
Molekulargewicht |
283.04 g/mol |
IUPAC-Name |
3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 |
InChI-Schlüssel |
SKYJACZYTRJEMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


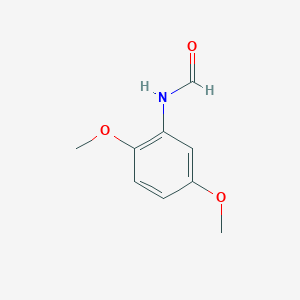
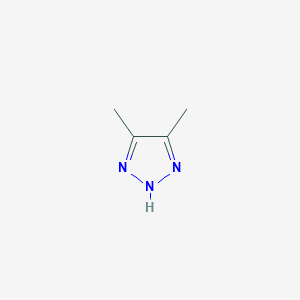
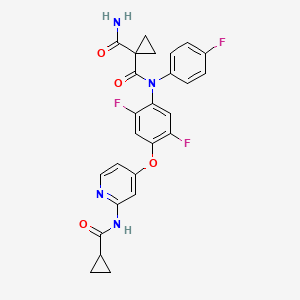
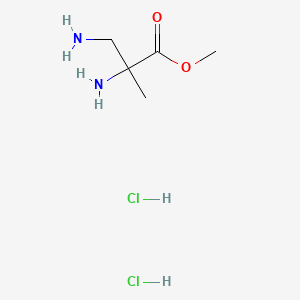
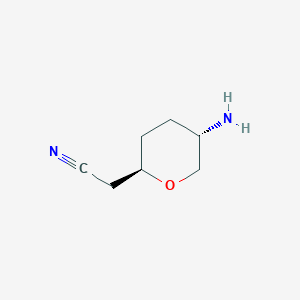
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
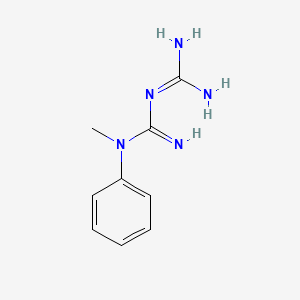

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
